[2-(1,3-benzodioxol-5-yl)cyclopropyl](4-methoxyphenyl)methanone O-isopropyloxime
Description
The compound 2-(1,3-benzodioxol-5-yl)cyclopropylmethanone O-isopropyloxime features a cyclopropane ring fused to a 1,3-benzodioxole moiety and a 4-methoxyphenyl group. The O-isopropyloxime functional group (–N–O–CH(CH₃)₂) is attached to the ketone, enhancing its stability and modulating its biological interactions . This structure is significant in agrochemical and pharmaceutical research due to the synergistic effects of the benzodioxole (electron-rich aromatic system) and methoxyphenyl (electron-donating substituent) groups, which influence electronic properties and binding affinities.
Properties
IUPAC Name |
(Z)-1-[2-(1,3-benzodioxol-5-yl)cyclopropyl]-1-(4-methoxyphenyl)-N-propan-2-yloxymethanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-13(2)26-22-21(14-4-7-16(23-3)8-5-14)18-11-17(18)15-6-9-19-20(10-15)25-12-24-19/h4-10,13,17-18H,11-12H2,1-3H3/b22-21+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMUCSXOQPKCMEH-QURGRASLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)ON=C(C1CC1C2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)O/N=C(/C1CC1C2=CC3=C(C=C2)OCO3)\C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1,3-benzodioxol-5-yl)cyclopropylmethanone O-isopropyloxime is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C25H23NO4
- Molecular Weight : 401.45 g/mol
- CAS Number : 338749-26-1
- Boiling Point : 547.7 ± 60.0 °C (predicted)
- Density : 1.24 ± 0.1 g/cm³ (predicted)
Biological Activity Overview
The biological activities of the compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that derivatives similar to 2-(1,3-benzodioxol-5-yl)cyclopropylmethanone exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures demonstrated moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis .
2. Enzyme Inhibition
The compound has been evaluated for its enzyme inhibitory effects, particularly against acetylcholinesterase (AChE) and urease. In vitro studies revealed that certain derivatives showed strong inhibitory activity against these enzymes, which are crucial in various physiological processes and disease states .
3. Anticancer Properties
Preliminary studies suggest that compounds related to this structure may possess anticancer properties. The mechanism is believed to involve the induction of apoptosis in cancer cells through the modulation of signaling pathways .
The mechanisms through which 2-(1,3-benzodioxol-5-yl)cyclopropylmethanone exerts its biological effects include:
- Interaction with Biological Targets : Docking studies have shown that this compound can interact with specific amino acids in target proteins, influencing their activity and stability.
- Binding Affinity : Fluorescence measurements indicate significant binding interactions with bovine serum albumin (BSA), suggesting a potential for bioavailability in therapeutic applications .
Case Studies and Research Findings
Comparison with Similar Compounds
Substituent Effects on the Oxime Group
The O-isopropyloxime variant can be compared to its O-(4-methoxybenzyl)oxime analog (). Key differences include:
| Property | O-Isopropyloxime | O-(4-Methoxybenzyl)oxime |
|---|---|---|
| Substituent Size | Compact (isopropyl) | Bulky (methoxybenzyl) |
| Lipophilicity (logP) | Moderate (~3.2, estimated) | Higher (~4.0, estimated due to aromaticity) |
| Synthetic Accessibility | Easier (isopropyl halides readily available) | Requires methoxybenzyl protection steps |
The bulky O-(4-methoxybenzyl) group may hinder membrane permeability but could improve target selectivity in biological systems. In contrast, the O-isopropyl group balances lipophilicity and steric effects, making it preferable for systemic applications .
Aromatic Ring Modifications
lists analogs with chlorophenyl substitutions, such as (4-Chlorophenyl)[2-(2,4-dichlorophenyl)cyclopropyl]methanone oxime. Comparisons highlight:
| Compound | Aromatic Substituents | Electronic Effects | Biological Activity (Hypothesized) |
|---|---|---|---|
| Target Compound | 4-Methoxyphenyl, benzodioxole | Electron-donating (↑ solubility) | Fungicidal, insecticidal |
| (4-Chlorophenyl)[2-(2,4-dichlorophenyl)... | 2,4-Dichlorophenyl | Electron-withdrawing (↑ stability) | Enhanced pesticidal activity |
However, methoxy groups improve solubility, which is critical for formulation efficacy .
Core Structure Variations
The furan derivative in -allyl-4-(2-bromoethyl)-5-(4-methoxyphenyl)-2-phenylfuran, shares the 4-methoxyphenyl group but replaces the cyclopropane-benzodioxole core with a brominated furan. Key contrasts include:
| Feature | Target Compound | Furan Derivative |
|---|---|---|
| Core Reactivity | Stable (cyclopropane strain) | Reactive (allyl/bromo groups) |
| Crystal Packing | Likely planar (benzodioxole) | Bulky substituents disrupt packing |
| Synthetic Route | Cyclopropanation required | Halogenation/allylation steps |
The furan derivative’s bromine and allyl groups make it more reactive, suitable for further functionalization, whereas the target compound’s rigid core favors pre-organized binding to biological targets .
Crystallographic and Computational Tools
The crystal structure of the furan derivative () was resolved using SHELX , while tools like Mercury CSD () enable visualization of packing patterns. The target compound’s benzodioxole moiety may adopt a planar conformation, similar to the methoxyphenyl group in ’s structure, facilitating π-π stacking in crystal lattices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
